molecular formula C15H12BrN B1322109 1-Benzyl-4-bromo-1H-indole CAS No. 481630-48-2

1-Benzyl-4-bromo-1H-indole

Cat. No. B1322109
CAS RN: 481630-48-2
M. Wt: 286.17 g/mol
InChI Key: NLHDUFSIMDYGHG-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-indole, also known as BBI, is an aromatic heterocyclic compound that is widely used in research laboratories due to its unique properties. BBI has been studied for its potential applications in organic synthesis, bioactive compounds, and drug design.

Scientific Research Applications

Synthesis and Chemistry

  • Copper-Catalyzed Cascade Reactions : Indole derivatives, including 1-Benzyl-4-bromo-1H-indole, are synthesized via copper-catalyzed one-pot multicomponent cascade reactions. This method has advantages such as mild reaction conditions and tunable selectivity for different indole derivatives (Li et al., 2015).

  • Synthesis of Ellipticine : 1-Benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride react with (3-bromo-4-pyridyl)triisopropoxytitanium to form 2-acylindole-3-carboxylic acids, which are precursors in the synthesis of ellipticine, a compound with potential anticancer activity (Miki et al., 2001).

  • Palladium-Catalyzed Reactions : Palladium-catalyzed reactions have been widely used for the synthesis and functionalization of indole derivatives, including this compound. These methods are valued for their tolerance of a wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Biological Activities

  • Anticancer Properties : Indole derivatives, such as this compound, have shown potential as anticancer agents. For example, 1-Benzyl-indole-3-carbinol has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells (Nguyen et al., 2010).

  • Antimicrobial and Antifungal Activity : Some novel this compound derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing significant potential in this area (El-Sawy et al., 2010).

  • Synthesis of Aromatase Inhibitors : Indoles like this compound have been used in the synthesis of P450 aromatase inhibitors, which are crucial in treating conditions like breast cancer (Marchand et al., 1998).

Conclusionthis compound is a versatile compound with applications in chemical synthesis, especially in copper-catalyzed and palladium-catalyzed reactions. Its derivatives show promising biological activities, particularly in cancer research, demonstrating its potential as a valuable

Scientific Research Applications of this compound

Synthesis and Chemical Properties

  • Synthesis and Structure Analysis : this compound can be synthesized using various methods. For example, benzylsulfanyl-triazolyl-indole scaffold, a related compound, was synthesized through coupling reactions in basic conditions, showing the versatility in indole synthesis methods (Boraei et al., 2020).

  • Derivatives with Potential Biological Activity : Functionalized derivatives of 1-Benzyl-4-bromo-1H-indoles have been synthesized as potential bioactive ligands, indicating the compound's relevance in medicinal chemistry (Pessoa‐Mahana et al., 2011).

  • Palladium-Catalyzed Synthesis : Indoles, including this compound, can be synthesized through palladium-catalyzed reactions, highlighting the compound's significance in organic synthesis (Cacchi & Fabrizi, 2005).

Applications in Biological Studies

  • Anticancer Research : Indole derivatives have been synthesized and evaluated for their anticancer activities, indicating the potential use of this compound in cancer research (El-Sawy et al., 2010).

  • Aromatase Inhibitors : Indole derivatives, potentially including this compound, have been used in the synthesis of P450 aromatase inhibitors, important in breast cancer treatment (Marchand et al., 1998).

  • Synthesis of Indolecarboxylic Acids : this compound may be utilized in the synthesis of indolecarboxylic acids, which are important in various biological applications (Schlosser et al., 2006).

Future Directions

The future directions for “1-Benzyl-4-bromo-1H-indole” could involve further exploration of its biological activity and potential applications in drug discovery . The development of new synthetic methods and the study of its reaction mechanisms could also be areas of future research .

properties

IUPAC Name

1-benzyl-4-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDUFSIMDYGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621837
Record name 1-Benzyl-4-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

481630-48-2
Record name 1-Benzyl-4-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Benzyl-4-bromo-1H-indole was prepared from 4-bromo-1H-indole (1.58 g, 8.06 mmol), sodium hydride (0.680 g of 60% dispersion in oil, 17.0 mmol), and benzyl bromide (2.0 mL, 17 mmol) in DMF (15 mL) according to the procedure described in Step 1 of Example 5. Purification by flash chromatography (Biotage apparatus) using hexane as an eluant yielded a light yellow oil (1.61 g, 70%). 1HNMR (300 MHz, DMSO-d6): δ 7.65 (d, 1H, J=3.8 Hz), 7.5 (d, 1H, J=7.7 Hz), 7.15-7.35 (m, 6H), 7.05 (t, 1H, J=7.7 Hz), 6.45 (d, 1H, J=3.1 Hz), and 5.6 ppm (s, 2H).
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1.58 g
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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